[8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](3-METHYLPIPERIDINO)METHANONE
Overview
Description
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridyl group: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridyl group to the quinoline core.
Attachment of the piperidino group: This can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the pyridyl or quinoline rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound might exhibit antimicrobial, antiviral, or anticancer activities. Researchers often study such compounds to develop new drugs or to understand their mechanisms of action.
Medicine
In medicine, derivatives of quinoline and pyridine are known for their therapeutic potential. This compound could be investigated for its potential use in treating diseases such as malaria, cancer, or bacterial infections.
Industry
Industrially, the compound might be used in the development of new materials, such as dyes, pigments, or polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE would depend on its specific biological activity. Generally, such compounds might interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific biological pathways. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with oxidized quinoline rings, often studied for their biological activities.
Pyridyl derivatives: Compounds containing pyridine rings, known for their diverse pharmacological properties.
Uniqueness
What sets 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE apart is its unique combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in other similar compounds. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(3-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-14-6-5-11-25(13-14)21(26)16-12-19(18-9-2-3-10-23-18)24-20-15(16)7-4-8-17(20)22/h2-4,7-10,12,14H,5-6,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGRKCPSMOIMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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